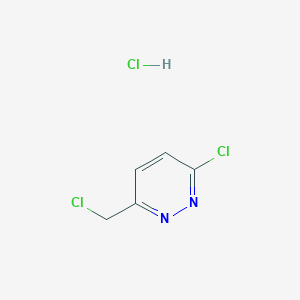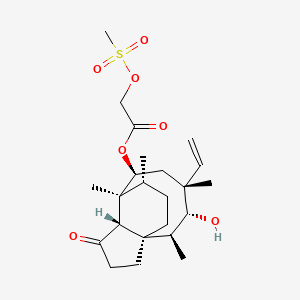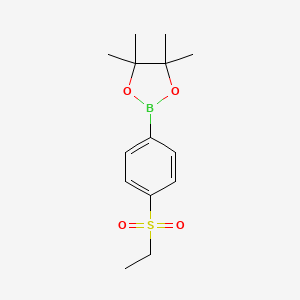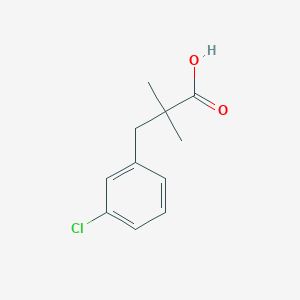
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid
Overview
Description
“3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid” is a complex organic compound. It contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached . It also contains a 2,2-dimethylpropanoic acid group, which is a three-carbon chain with a carboxylic acid group at one end and two methyl groups attached to the middle carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a chlorine atom attached at the 3-position. This would be connected to a three-carbon chain with a carboxylic acid group at one end and two methyl groups attached to the middle carbon .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic compound containing a carboxylic acid group, it could potentially undergo a variety of reactions, including esterification, decarboxylation, and reactions with bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds containing a carboxylic acid group typically have higher boiling points than similar compounds without this group due to the ability of the carboxylic acid group to form hydrogen bonds .
Scientific Research Applications
Anticancer Potential
- Synthesis and Cytotoxic Activity of Metal Complexes : Research on metal complexes derived from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives showed significant anticancer activities. These compounds demonstrated inhibitory actions on human colorectal carcinoma cells, suggesting their potential in cancer therapy (Aboelmagd et al., 2021).
- New Derivatives with Anticancer Activity : Synthesis of 25 compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives as potential HDAC inhibitors showed promise for anticancer activity (Rayes et al., 2019).
- Selective Inhibition of Colon Cancer Cell Proliferation : A series of compounds based on structure modification of these derivatives selectively inhibited the proliferation of colon cancer cells. Some compounds showed high inhibitory activity, indicating their potential as cancer therapeutics (Rayes et al., 2020).
Synthesis and Assay of HDAC Inhibitors
- Triazolyl-2,2-Dimethyl-3-Phenylpropanoates : Compounds synthesized based on the structure of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed promising antiproliferative activity against various cancer cell lines, suggesting their potential as HDAC inhibitors (El-Rayes et al., 2019).
Other Applications
- Preparation of Stimulants : Esters of 2-dimethylaminoethanol with lipophilic carboxylic acids, including 2,2-dimethylpropanoic derivatives, have been prepared for pharmacological testing (Protiva et al., 1990).
- Photodegradation Studies : These derivatives have been used in the study of photodegradation of certain chemicals, indicating their role in environmental and analytical chemistry (Iesce et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMMJZDDAHXYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
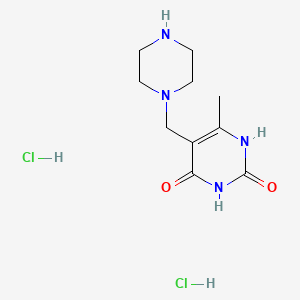
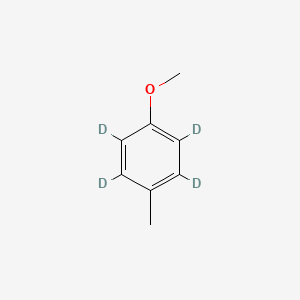
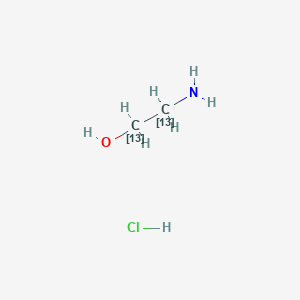
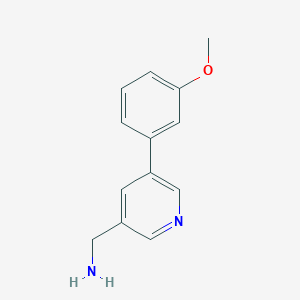
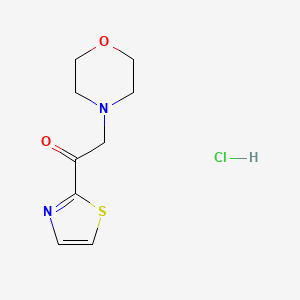
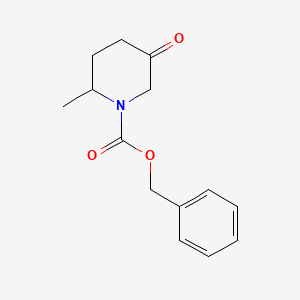
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
